4-bromo-6-chlorocinnoline
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Overview
Description
4-Bromo-6-chlorocinnoline is an organic compound with the molecular formula C8H4BrClN2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the cinnoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-6-chlorocinnoline can be synthesized through various chemical reactions. One common method involves the halogenation of cinnoline derivatives. For instance, 6-bromocinnolin-4(1H)-one can be treated with thionyl chloride and N,N-dimethylformamide under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted cinnoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-6-chlorocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-chlorocinnoline and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but differs in the position of the halogen atoms.
4-Chloro-6-bromocinnoline: Another isomer with the same molecular formula but different arrangement of atoms.
Uniqueness: 4-Bromo-6-chlorocinnoline is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
CAS No. |
1824283-74-0 |
---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
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